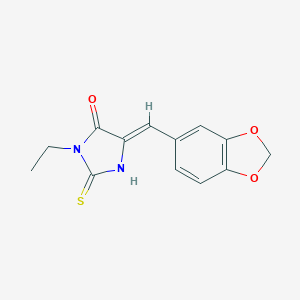
3-Azocan-1-yl-1-(4-iodophenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azocan-1-yl-1-(4-iodophenyl)pyrrolidine-2,5-dione, commonly referred to as AZD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AZD is a heterocyclic compound that contains an azocane ring, a pyrrolidine ring, and an iodophenyl group.
科学的研究の応用
AZD has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, AZD has been investigated as a potential drug candidate for the treatment of cancer, infectious diseases, and neurological disorders. In materials science, AZD has been explored for its potential applications in the development of organic electronic devices and sensors. In catalysis, AZD has been studied for its potential applications in asymmetric synthesis and enantioselective catalysis.
作用機序
The mechanism of action of AZD is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. Studies have shown that AZD can bind to and inhibit the activity of various enzymes, including proteases and kinases. This inhibition can lead to a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells and the modulation of immune responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of AZD are diverse and depend on the specific application and dosage used. In cancer research, AZD has been shown to induce apoptosis in cancer cells by inhibiting the activity of proteases and kinases involved in cell survival and proliferation. In infectious disease research, AZD has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In neurological research, AZD has been shown to modulate immune responses and reduce inflammation in the brain.
実験室実験の利点と制限
AZD has several advantages for lab experiments, including its high purity and stability, its ability to selectively inhibit certain enzymes or proteins, and its diverse range of potential applications. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are many future directions for the research and development of AZD. In medicinal chemistry, further studies are needed to investigate its potential as a drug candidate for the treatment of cancer, infectious diseases, and neurological disorders. In materials science, further studies are needed to explore its potential applications in organic electronic devices and sensors. In catalysis, further studies are needed to optimize its use in asymmetric synthesis and enantioselective catalysis. Overall, the potential applications of AZD are vast, and further research is needed to fully understand its potential and limitations.
合成法
AZD can be synthesized through a multistep process that involves the reaction of 4-iodoaniline with ethyl acetoacetate to form 4-iodophenylpyrrolidine-2,5-dione. The resulting compound is then reacted with aziridine to form the final product, 3-Azocan-1-yl-1-(4-iodophenyl)pyrrolidine-2,5-dione. The synthesis of AZD has been optimized to increase the yield and purity of the final product.
特性
製品名 |
3-Azocan-1-yl-1-(4-iodophenyl)pyrrolidine-2,5-dione |
|---|---|
分子式 |
C17H21IN2O2 |
分子量 |
412.26 g/mol |
IUPAC名 |
3-(azocan-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H21IN2O2/c18-13-6-8-14(9-7-13)20-16(21)12-15(17(20)22)19-10-4-2-1-3-5-11-19/h6-9,15H,1-5,10-12H2 |
InChIキー |
HWGLPTMGGIWZIY-UHFFFAOYSA-N |
SMILES |
C1CCCN(CCC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
正規SMILES |
C1CCCN(CCC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate](/img/structure/B303415.png)
![ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate](/img/structure/B303416.png)
![1-Methyl-5-{[5-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)-2-thienyl]methylene}-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303417.png)
![ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B303422.png)

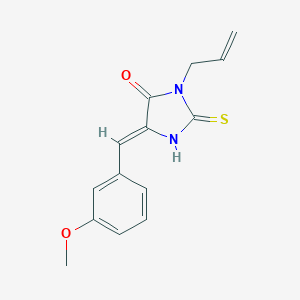
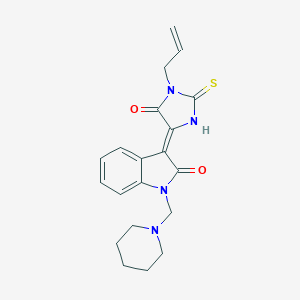
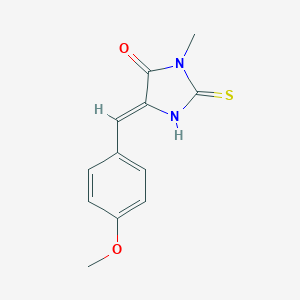
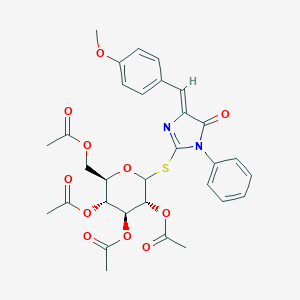
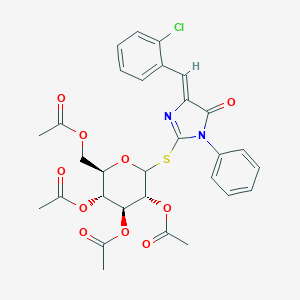

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B303434.png)
![5-[4-(Dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-2-thioxo-4-imidazolidinone](/img/structure/B303435.png)
